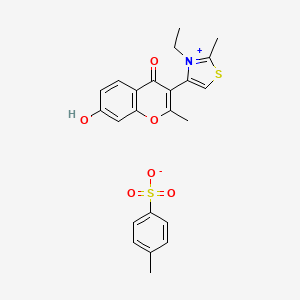
3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C23H23NO6S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in organic synthesis often focuses on the development of novel compounds with unique structures or functional groups that can lead to specific properties or activities. For example, studies have detailed the synthesis and characterization of various organic compounds, including those with thiazole and sulfonate moieties, similar to the compound . These synthetic efforts are crucial for expanding the library of organic molecules, which can be further evaluated for different applications, including medicinal chemistry and materials science. The synthesis of such compounds involves intricate reactions and conditions tailored to yield the desired products with high purity and specific configurations, as demonstrated in studies by Pişkin, Canpolat, and Öztürk (2020), which explored the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential Biological Activities
Compounds featuring thiazole and sulfonate groups have been evaluated for various biological activities, including antimicrobial, anticancer, and enzymatic inhibition effects. These studies are essential for identifying new therapeutic agents and understanding the molecular basis of their activity. For instance, Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases to evaluate their antihypertensive α-blocking activity, demonstrating the potential medicinal applications of thiazole derivatives (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Such studies highlight the importance of chemical synthesis in drug discovery and the development of new treatments for various diseases.
Materials Science Applications
In materials science, the structural and electronic properties of organic compounds, including those with thiazole and sulfonate groups, are of interest for their potential applications in electronic devices, sensors, and other technologies. The research on organic nonlinear optical crystals by Yin et al. (2012) showcases the application of organic compounds in developing materials with significant optical nonlinearity, which could be essential for electro-optics, THz-wave generation, and field detection applications (Yin, Li, Yang, Jazbinsek, Tao, Günter, & Yang, 2012).
Propriétés
IUPAC Name |
3-(3-ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S.C7H8O3S/c1-4-17-10(3)21-8-13(17)15-9(2)20-14-7-11(18)5-6-12(14)16(15)19;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVAYKXKGVKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-methylthiazol-3-ium 4-methylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)
![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)
![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)
![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)
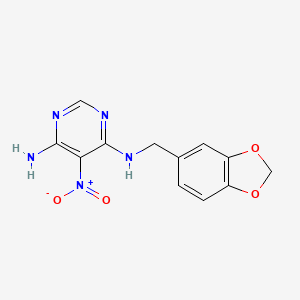
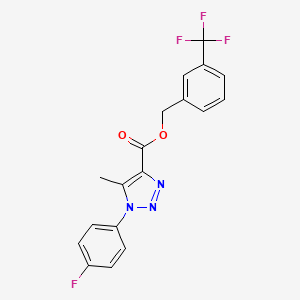
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)
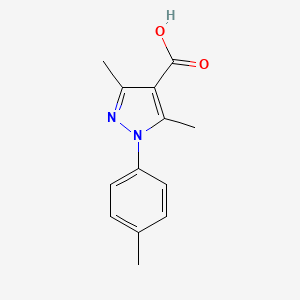
![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)
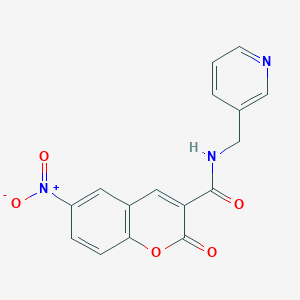
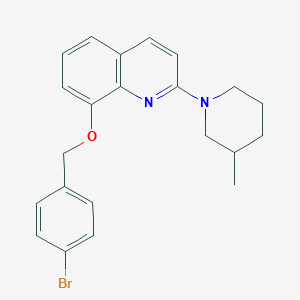
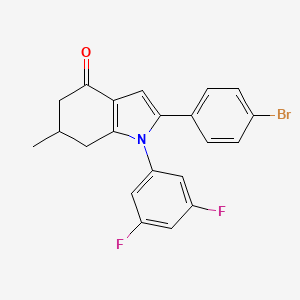
![(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2392188.png)